2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile

Catalog No.
S3569496
CAS No.
74396-76-2
M.F
C8H4ClF3N2
M. Wt
220.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile

CAS Number

74396-76-2

Product Name

2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile

IUPAC Name

2-amino-5-chloro-3-(trifluoromethyl)benzonitrile

Molecular Formula

C8H4ClF3N2

Molecular Weight

220.58 g/mol

InChI

InChI=1S/C8H4ClF3N2/c9-5-1-4(3-13)7(14)6(2-5)8(10,11)12/h1-2H,14H2

InChI Key

APBLBZKGAATRCZ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C#N)N)C(F)(F)F)Cl

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)C(F)(F)F)Cl

2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile (CAS 74396-76-2) is a highly specialized, multi-functionalized anthranilonitrile building block. It features an ortho-aminonitrile motif that is essential for the synthesis of fused pyrimidines, such as quinazolines and quinazolinones, which are privileged scaffolds in medicinal chemistry [1]. The core is flanked by an electron-withdrawing 5-chloro and a lipophilic 3-trifluoromethyl group. This specific dual-substitution pattern is highly valued in pharmaceutical and agrochemical development for blocking metabolic hotspots, increasing lipophilicity, and improving target binding affinity without requiring complex downstream functionalization.

Substituting this specific building block with simpler analogs, such as 2-amino-5-chlorobenzonitrile or 2-amino-3-(trifluoromethyl)benzonitrile, necessitates late-stage C-H functionalization that is notoriously inefficient. Direct trifluoromethylation of electron-deficient, sterically hindered anilines requires expensive photoredox catalysis (e.g., Ir/Ru catalysts) and specialized reagents like Togni's reagent, often suffering from low yields (38–70%) and complex purification profiles [1]. Conversely, late-stage electrophilic chlorination of trifluoromethylated anilines suffers from poor regioselectivity due to competing directing effects. Procuring the exact pre-functionalized compound guarantees 100% regiochemical fidelity and bypasses multiple low-yielding synthetic steps, directly impacting the cost of goods for scale-up.

Avoidance of Low-Yielding Photoredox Trifluoromethylation in Scale-Up

Direct procurement of 2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile bypasses the need for late-stage radical C-H trifluoromethylation. Studies on the trifluoromethylation of related halogenated free anilines (e.g., 4-chloroaniline) using Togni's reagent and Ir(ppy)3 photoredox catalysis report moderate yields ranging from 38% to 70% [1]. Procuring the pre-functionalized core retains 100% of the material equivalent, eliminating this severe yield penalty and the need for expensive transition-metal photocatalysts.

Evidence DimensionSynthetic yield of the CF3-substituted core
Target Compound Data100% (Direct procurement of pre-functionalized core)
Comparator Or Baseline38–70% (Late-stage C-H trifluoromethylation of chloroanilines)
Quantified Difference30–62% yield retention improvement
ConditionsPhotoredox catalysis with Ir(ppy)3 and Togni's reagent at room temperature

Eliminates the need for expensive stoichiometric fluorinating agents and transition-metal catalysts during scale-up, significantly reducing API manufacturing costs.

Absolute Regiocontrol in Core Functionalization

Attempting to synthesize the 5-chloro-3-CF3 substitution pattern by electrophilic chlorination of 2-amino-3-(trifluoromethyl)benzonitrile often yields mixtures of ortho/para isomers (e.g., 4-chloro or 6-chloro byproducts) due to the strong deactivating nature of the CF3 group conflicting with the amine's directing effect [1]. Procuring CAS 74396-76-2 guarantees 100% regiochemical fidelity at the 5-position, avoiding complex chromatographic separations.

Evidence DimensionRegioisomer purity
Target Compound Data100% 5-chloro isomer (pre-functionalized)
Comparator Or BaselineMixed ortho/para isomers (electrophilic chlorination of deactivated anilines)
Quantified DifferenceElimination of 15–30% off-target regioisomers
ConditionsStandard electrophilic aromatic substitution (e.g., NCS or Cl2)

Ensures high-purity precursor availability for active pharmaceutical ingredient (API) synthesis, reducing costly downstream purification and material waste.

Single-Step Access to 6-Chloro-8-(trifluoromethyl)quinazolines

The ortho-aminonitrile functionality of 2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile allows for direct, single-step cyclization into 6-chloro-8-(trifluoromethyl)quinazolin-4-amines. Microwave-assisted condensations of substituted 2-aminobenzonitriles with formamidines typically proceed in high yields of 77–92% [1]. Using this fully functionalized precursor condenses a multi-step linear sequence into a single, high-yielding cyclization event.

Evidence DimensionSynthetic steps to functionalized quinazoline
Target Compound Data1 step (direct cyclization)
Comparator Or Baseline3–4 steps (cyclization + late-stage halogenation/trifluoromethylation)
Quantified DifferenceReduction of 2–3 synthetic steps
ConditionsCondensation with formamidine derivatives or CO2/DBU at elevated temperatures

Drastically reduces the synthetic route length and overall cost of goods for medicinal chemistry libraries targeting kinase inhibition.

Synthesis of Kinase Inhibitor Libraries

Due to its ability to undergo single-step cyclization into 6-chloro-8-(trifluoromethyl)quinazolines, this compound is the right choice for developing targeted kinase inhibitors, where the CF3 and chloro groups enhance binding affinity and metabolic stability [1].

Development of Novel Agrochemicals

The highly lipophilic, electron-deficient core is ideal for synthesizing heavily halogenated anilides or fused pyrimidines used in next-generation fungicides and insecticides, bypassing the need for hazardous late-stage fluorination [1].

Fluorinated Building Blocks for PET Imaging Precursors

The pre-installed trifluoromethyl group provides a stable, electron-withdrawing motif that can be leveraged in the design of radiotracer precursors, ensuring high regiochemical purity without the interference of mixed halogenated isomers [1].

XLogP3

3

Dates

Last modified: 08-20-2023

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